molecular formula C13H14N2O2 B1373948 (E)-5-Benzyl-7-(hydroxyimino)-5-azaspiro[2.4]heptan-4-one CAS No. 129306-06-5

(E)-5-Benzyl-7-(hydroxyimino)-5-azaspiro[2.4]heptan-4-one

货号: B1373948
CAS 编号: 129306-06-5
分子量: 230.26 g/mol
InChI 键: IIEDFFXQMZVILI-SDNWHVSQSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(E)-5-Benzyl-7-(hydroxyimino)-5-azaspiro[2.4]heptan-4-one (CAS: 129306-06-5) is a spirocyclic compound featuring a constrained 5-azaspiro[2.4]heptane scaffold fused with a cyclobutanone moiety and a benzyl substituent at the 5-position. Its molecular formula is C₁₃H₁₄N₂O₂ (MW: 230.26 g/mol), and it is commercially available with ≥99.0% purity as a white to light-yellow solid . The compound’s rigid spirocyclic architecture and the reactive oxime (-NOH) group at the 7-position make it a versatile building block in medicinal chemistry, particularly for synthesizing heterocycles and bioactive molecules .

属性

IUPAC Name

(7Z)-5-benzyl-7-hydroxyimino-5-azaspiro[2.4]heptan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c16-12-13(6-7-13)11(14-17)9-15(12)8-10-4-2-1-3-5-10/h1-5,17H,6-9H2/b14-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIEDFFXQMZVILI-SDNWHVSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12C(=NO)CN(C2=O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC12/C(=N/O)/CN(C2=O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Cyclization Reaction

The core spirocyclic structure can be synthesized via cyclization reactions involving glycine derivatives or similar precursors. A typical approach involves:

  • Starting Material: N-Boc-protected glycine analogues.
  • Catalyst: Chinchonidine-derived phase-transfer catalysts.
  • Conditions: Use of bases like KOH or CsOH in solvents such as toluene or dichloromethane under controlled temperature and phase-transfer conditions.

This step forms the azaspiro scaffold, which is critical for subsequent functionalization.

Oximation

The hydroxyimino functional group can be introduced via oximation reactions:

  • Reagent: Hydroxylamine hydrochloride.
  • Base: Sodium acetate or pyridine.
  • Solvent: Ethanol or methanol.

This reaction converts a ketone intermediate into the oxime group, yielding the hydroxyimino functionality.

Benzylation

The benzyl group is incorporated using benzyl bromide or benzyl chloride:

  • Reagent: Benzyl halides.
  • Base: Potassium carbonate or sodium hydride.
  • Solvent: Dimethylformamide (DMF) or acetone.

This step introduces the benzyl moiety at the desired position on the azaspiro scaffold.

Optimized Reaction Conditions

To achieve high yields and purity, the following parameters should be optimized:

  • Temperature Control: Maintain reaction temperatures between 0°C and room temperature during oximation to prevent decomposition.
  • Stoichiometry: Use excess hydroxylamine for complete conversion during oximation.
  • Solvent Selection: Employ aprotic solvents like DMF for benzylation to enhance nucleophilic substitution efficiency.

Data Table: Key Reaction Parameters

Step Reagents Catalysts/Bases Solvents Conditions
Cyclization Glycine analogues Chinchonidine catalyst Toluene/Dichloromethane Phase-transfer at RT
Oximation Hydroxylamine hydrochloride Sodium acetate/Pyridine Ethanol/Methanol Room temperature
Benzylation Benzyl bromide/chloride Potassium carbonate/NaH Dimethylformamide Room temperature

Notes on Purification

After synthesis, purification steps such as recrystallization or column chromatography are crucial:

Challenges and Recommendations

  • Yield Optimization: Side reactions during oximation may reduce yield; ensure precise stoichiometric control.
  • Safety Precautions: Handle benzyl halides with care due to their irritant properties.

化学反应分析

Types of Reactions

(E)-5-Benzyl-7-(hydroxyimino)-5-azaspiro[2.4]heptan-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form a nitro compound.

    Reduction: The hydroxyimino group can be reduced to an amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyimino group would yield a nitro compound, while reduction would yield an amine derivative.

科学研究应用

  • Enzyme Inhibition :
    • Research indicates that (E)-5-Benzyl-7-(hydroxyimino)-5-azaspiro[2.4]heptan-4-one exhibits inhibitory effects on monoamine oxidase (MAO), particularly the MAO-B isoform. This property is relevant for the treatment of neurodegenerative diseases such as Parkinson's disease, where MAO-B inhibitors can enhance dopaminergic activity in the brain .
  • Antioxidant Properties :
    • The hydroxyimino group contributes to the compound's potential antioxidant activity, which may protect cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
  • Neuroprotective Effects :
    • Preliminary studies suggest that this compound may provide neuroprotective benefits by modulating neuroinflammatory pathways and reducing oxidative damage. This makes it a candidate for further research in neuroprotection and cognitive enhancement therapies .

Synthetic Utility

The synthesis of this compound typically involves multiple steps starting from readily available precursors:

  • Common Synthesis Route :
    • The synthesis often begins with the condensation of a benzylamine derivative with a suitable ketone, followed by cyclization and oximation reactions. Strong acids or bases are usually employed under reflux conditions to ensure complete conversion .

Industrial Production Methods

For industrial applications, optimizing the synthetic route is essential to maximize yield and minimize costs. Techniques such as continuous flow reactors can enhance reaction efficiency and scalability, while streamlined purification processes ensure that the compound meets required purity standards for its intended applications .

Case Studies and Research Findings

  • Inhibitory Activity Against MAO-B :
    • A study demonstrated that derivatives of this compound could serve as effective MAO-B inhibitors, potentially leading to new treatments for Parkinson's disease .
  • Antioxidant Activity Assessment :
    • Experimental evaluations showed that this compound exhibited significant antioxidant activity in vitro, suggesting its potential use in formulations aimed at combating oxidative stress-related conditions .
  • Neuroprotective Mechanisms :
    • Investigations into the neuroprotective effects indicated that this compound might modulate inflammatory responses in neural tissues, providing a basis for its development as a therapeutic agent for neurodegenerative diseases .

作用机制

The mechanism by which (E)-5-Benzyl-7-(hydroxyimino)-5-azaspiro[2.4]heptan-4-one exerts its effects is likely related to its ability to interact with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, potentially affecting their function. Additionally, the spirocyclic structure may allow the compound to fit into unique binding sites on proteins or other macromolecules, modulating their activity.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substitution at the 7-Position: Oxime vs. Amino Groups

(a) Target Compound : (E)-5-Benzyl-7-(hydroxyimino)-5-azaspiro[2.4]heptan-4-one
  • Key Features : The oxime group provides a reactive handle for further derivatization (e.g., reductions to amines or condensations to form heterocycles) .
(b) (S)-7-Amino-5-benzyl-5-azaspiro[2.4]heptan-4-one (CAS: 144282-41-7)
  • Key Features : Replaces the oxime with a primary amine (-NH₂), simplifying reactivity while retaining the spirocyclic core. Molecular weight: 246.31 g/mol .
  • Applications: Intermediate in synthesizing antibiotics like sitafloxacin. In , reduction of a related oxime derivative yielded amino-spiro compounds with antibacterial activity .
(c) (S)-7-Amino-5-(4-methoxybenzyl)-5-azaspiro[2.4]heptan-4-one (CAS: 1398507-72-6)
  • Molecular weight: 246.3 g/mol .
  • Applications : Explored in central nervous system (CNS)-targeted drug discovery due to its modified substituent .

Comparison Table 1: Substituent Effects

Compound 7-Position Group Molecular Weight Key Applications
Target Compound (CAS 129306-06-5) Hydroxyimino 230.26 Drug discovery (building block)
(S)-7-Amino derivative (CAS 144282-41-7) Amino 246.31 Antibiotic synthesis
4-Methoxybenzyl derivative (CAS 1398507-72-6) Amino + 4-MeO-Bn 246.3 CNS drug candidates

Functionalization of the Spirocyclic Core

(a) Unsubstituted Core: 5-Azaspiro[2.4]heptan-4-one (CAS: 3697-70-9)
  • Key Features: Base scaffold lacking benzyl or hydroxyimino groups. Molecular formula: C₆H₉NO .
  • Applications : Serves as a minimalist scaffold for structure-activity relationship (SAR) studies .
(b) Fluorinated Derivative: 7-Fluoro-5-azaspiro[2.4]heptane Hydrochloride (CAS: 351369-07-8)
  • Key Features : Fluorine substitution improves metabolic stability and binding affinity. Molecular formula: C₇H₁₁FClN .
  • Applications : Explored in kinase inhibitors and GPCR-targeted therapies .

Comparison Table 2: Core Modifications

Compound Core Modification Key Feature Applications
Target Compound Benzyl + Oxime Reactive oxime, rigid scaffold Broad drug discovery
Unsubstituted Core (CAS 3697-70-9) None Minimalist scaffold SAR studies
Fluorinated Derivative (CAS 351369-07-8) Fluorine Enhanced stability Kinase/GPCR inhibitors
(a) JAK1 Inhibitor (R)-6c
  • Structure : Incorporates a 5-azaspiro[2.4]heptan-7-amine core with a pyrrolopyrimidine group.
  • Activity : IC₅₀ = 8.5 nM against JAK1, with 48-fold selectivity over JAK2 .
  • Comparison : The amine group in (R)-6c enhances kinase binding, whereas the oxime in the target compound is more suited for chemical derivatization .
(b) Brominated Pyrazolopyridine Derivative
  • Structure : Features a bromobenzylidene group instead of oxime.
  • Activity : Low antifungal tyrosinase inhibition (IC₅₀ = 500 µM vs. 88.52 µM for control) .
  • Comparison : Polar substituents (e.g., oxime) may improve solubility and activity compared to halogens .

生物活性

(E)-5-Benzyl-7-(hydroxyimino)-5-azaspiro[2.4]heptan-4-one is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and the presence of a hydroxyimino group. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₃H₁₄N₂O₂
  • Molecular Weight : 230.26 g/mol
  • CAS Number : 129306-06-5
  • Structure : The compound features a spirocyclic framework, which is characteristic of many bioactive molecules.

Research indicates that this compound may exert its biological effects through various mechanisms:

  • Enzyme Inhibition : The compound has been studied for its inhibitory effects on monoamine oxidase (MAO), particularly MAO-B, which is relevant in the treatment of neurodegenerative diseases such as Parkinson's disease. Inhibitors of MAO-B can enhance dopaminergic activity in the brain.
  • Antioxidant Activity : The hydroxyimino group contributes to the compound's potential antioxidant properties, which may protect cells from oxidative stress.
  • Neuroprotective Effects : Preliminary studies suggest that this compound may offer neuroprotective benefits, possibly through the modulation of neuroinflammatory pathways and reduction of oxidative damage.

In Vitro Studies

A series of in vitro experiments have been conducted to evaluate the biological activity of this compound:

Study TypeFindings
MAO-B Inhibition Exhibited competitive inhibition with an IC50 value comparable to known MAO-B inhibitors like rasagiline and safinamide .
Antioxidant Assay Demonstrated significant antioxidant capacity, indicating potential for protective effects against oxidative stress .
Neuroprotection Showed promising results in reducing neuronal cell death in models of neurodegeneration .

Case Studies

  • Parkinson's Disease Model : In a study involving a Parkinson's disease model, this compound was administered to assess its effects on motor function and dopaminergic neuron survival. Results indicated improved motor coordination and increased survival rates of dopaminergic neurons compared to control groups.
  • Oxidative Stress Induction : In another study, neuronal cells exposed to oxidative stress were treated with the compound. The results showed a reduction in markers of oxidative damage, suggesting that the compound may enhance cellular resilience against oxidative insults.

Future Directions and Applications

The unique structure and biological activity of this compound position it as a promising candidate for further research in drug development, particularly for neurodegenerative diseases and conditions associated with oxidative stress. Future studies should focus on:

  • Mechanistic Studies : Elucidating the precise molecular mechanisms underlying its biological effects.
  • In Vivo Evaluations : Conducting animal studies to assess efficacy and safety profiles.
  • Structural Modifications : Exploring analogs to enhance potency and selectivity for specific biological targets.

常见问题

Basic: What synthetic strategies are used to prepare (E)-5-Benzyl-7-(hydroxyimino)-5-azaspiro[2.4]heptan-4-one?

Answer:
The synthesis typically involves multi-step routes utilizing intermediates like tert-butyl carbamate-protected amines (e.g., (S)-tert-butyl 5-azaspiro[2.4]heptan-7-ylcarbamate) for stereochemical control. Key steps include:

  • Spirocyclic Core Formation : Cyclization of precursors (e.g., 4-amino-1-benzylpiperidine derivatives) using lithium aluminum hydride (LAH) to generate methylamine intermediates .
  • Hydroxyimino Introduction : Oxime formation via reaction of ketones with hydroxylamine under controlled pH and temperature .
  • Debenzylation : Catalytic hydrogenation or acid treatment to remove protecting groups .
    Validation : Purity is confirmed via HPLC (>97%) and structural integrity via 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) .

Basic: How is the stereochemistry of the spiro scaffold confirmed?

Answer:

  • Chiral Chromatography : Separation of diastereomers using chiral stationary phases (e.g., Chiralpak AD-H) .
  • X-ray Crystallography : Absolute configuration determination, as demonstrated for quinolone derivatives with 5-azaspiro[2.4]heptane moieties .
  • Optical Rotation : Comparison with literature values for enantiopure intermediates (e.g., [α]D_D = +15.2° for (S)-isomers) .

Advanced: How does the 5-azaspiro[2.4]heptane scaffold enhance JAK1 selectivity over JAK2?

Answer:

  • Structural Analysis : The spiro scaffold’s rigidity reduces off-target interactions. In (R)-6c, the 5-azaspiro[2.4]heptane core mimics tofacitinib’s 7-deazapurine but avoids JAK2’s hydrophobic pocket, yielding a selectivity index of 48 (JAK1 IC50_{50} = 8.5 nM vs. JAK2 = 410 nM) .
  • Kinase Profiling : Broad-spectrum screening against 48 kinases confirmed minimal off-target binding (<10% inhibition at 1 µM) .

Advanced: What methodologies address contradictions between in vitro and in vivo efficacy data?

Answer:

  • Metabolic Stability Assays : Liver microsome studies (human/rat) identify rapid clearance compounds. For example, (R)-6c showed 85% remaining after 30 min in human microsomes, correlating with sustained in vivo efficacy .
  • Plasma Protein Binding (PPB) : Equilibrium dialysis reveals unbound fractions; compounds with PPB >95% may require dose adjustment in collagen-induced arthritis (CIA) models .
  • Pharmacokinetic (PK) Modeling : Allometric scaling from rodent PK data (e.g., AUC = 12.3 µg·h/mL in mice) predicts human dosing regimens .

Advanced: How does stereochemistry influence antibacterial activity in quinolone derivatives?

Answer:

  • Stereochemical Optimization : (7S)-configured 5-azaspiro[2.4]heptan-7-amine derivatives (e.g., DU-6859a) exhibit 4–8× higher potency against Gram-positive bacteria (MIC = 0.06 µg/mL vs. 0.25 µg/mL for (7R)-isomers) due to improved DNA gyrase binding .
  • X-ray Co-crystallography : The (1R,2S)-2-fluorocyclopropyl moiety in DU-6859a enhances hydrophobic interactions with bacterial topoisomerase IV .

Advanced: What in vitro ADME/Tox assays are critical for lead optimization?

Answer:

  • hERG Inhibition : Patch-clamp assays to assess cardiac risk (e.g., (R)-6c: IC50_{50} > 30 µM, low risk) .
  • CYP Inhibition : Fluorescence-based screening for CYP3A4/2D6 interactions; <50% inhibition at 10 µM is desirable .
  • Aqueous Solubility : Shake-flask method (pH 7.4) identifies candidates requiring formulation tweaks (e.g., <5 µg/mL may necessitate salt formation) .

Advanced: How is the spiro scaffold applied beyond kinase inhibition?

Answer:

  • Dopamine D3 Antagonists : 1,2,4-Triazolyl derivatives (e.g., compound 12a) show D3R Ki_i = 0.2 nM with >1000× selectivity over D2R, validated via radioligand binding assays .
  • Antibacterial Agents : Quinolone derivatives (e.g., DU-6859a) achieve broad-spectrum activity by targeting DNA gyrase and topoisomerase IV .

Advanced: What strategies resolve low oral bioavailability in spirocyclic compounds?

Answer:

  • Prodrug Design : Phosphate esters (e.g., tert-butyl carbamates) improve solubility and absorption (e.g., 3.5× higher Cmax_{max} in rats) .
  • Lipophilicity Adjustment : LogP optimization (target 2–4) via substituent modification (e.g., fluorocyclopropyl groups in quinolones reduce LogD from 1.8 to 1.2) .

Advanced: How are in vivo efficacy models (e.g., CIA) tailored for spiro derivatives?

Answer:

  • Dosing Regimens : Subcutaneous administration (5 mg/kg BID) in murine CIA models reduces paw swelling by 60% vs. vehicle, validated via histopathology .
  • Biomarker Monitoring : Serum IL-6 and TNF-α levels (ELISA) correlate with JAK1 inhibition efficacy (R2^2 = 0.89) .

Advanced: What computational tools predict spiro scaffold interactions with biological targets?

Answer:

  • Molecular Docking (AutoDock Vina) : Simulate binding to JAK1’s ATP pocket (binding energy < -9 kcal/mol indicates high affinity) .
  • MD Simulations (GROMACS) : 100-ns trajectories assess conformational stability; RMSD < 2 Å suggests stable binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-5-Benzyl-7-(hydroxyimino)-5-azaspiro[2.4]heptan-4-one
Reactant of Route 2
(E)-5-Benzyl-7-(hydroxyimino)-5-azaspiro[2.4]heptan-4-one

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。